molecular formula C19H19N3O6 B2909869 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895442-97-4

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2909869
M. Wt: 385.376
InChI Key: MQPJMRLXOCDERT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized as novel FGFR1 inhibitors .

Safety And Hazards

The safety data sheet for a similar compound, N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide, suggests that it may cause skin and eye irritation .

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-12-8-11(9-13(10-12)25-2)18-21-22-19(28-18)20-17(23)14-6-5-7-15(26-3)16(14)27-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPJMRLXOCDERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

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